Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 2044714-40-9) is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. Its structure includes an amino group at the 6-position and a methyl ester at the 2-position, with the hydrochloride salt enhancing solubility and stability. The bicyclo[2.2.2]octane framework confers steric rigidity, making it valuable in medicinal chemistry for targeting spatially constrained biological receptors. The compound’s molecular formula is C₁₀H₁₇ClN₂O₂, with a molar mass of 232.71 g/mol .
Properties
IUPAC Name |
methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6;/h6-8H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNJJOZTDDWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-75-5 | |
| Record name | methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
- Potential Therapeutic Uses : Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for treating neurological disorders .
Organic Synthesis
This compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Reactions : It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic pathways in laboratory settings .
Biological Studies
The compound is utilized in biological research to study metabolic pathways and enzyme interactions.
- Mechanism of Action : Its ability to inhibit or activate specific enzymes or receptors can provide insights into biological mechanisms, aiding in the understanding of disease processes and the development of new therapeutic strategies .
Industrial Applications
This compound finds applications in the pharmaceutical industry for the production of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Ethyl Esters
- methyl), unsaturated bicyclo[2.2.2]oct-5-ene core. Melting point: 227–229°C, significantly higher than the target compound, likely due to enhanced crystallinity from the conjugated double bond .
- Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3: Melting point: 130–133°C, lower than the target compound, reflecting reduced lattice stability from the trans-configuration .
Oxo-Substituted Derivatives
- Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 3885-76-5): Molecular formula: C₁₀H₁₅NO₃; MW: 197.23 g/mol. Key difference: Replacement of the 6-amino group with a ketone (oxo) reduces basicity and alters reactivity, favoring nucleophilic acyl substitution over amine-mediated reactions .
Hydroxymethyl and Alcohol Derivatives
- {2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride (CAS 2031261-04-6): Molecular formula: C₈H₁₆ClNO; MW: 177.67 g/mol.
Enantiomerically Pure Analogues
- Methyl (2R,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylate (CAS 1932145-08-8): Key feature: Stereospecific (2R,3R) configuration, critical for chiral recognition in drug-receptor interactions. This enantiomer is prioritized in asymmetric synthesis for pharmaceutical applications .
tert-Butyl Carbamate-Protected Derivatives
- tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4):
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Impact of Substituents on Physicochemical Properties
- Amino vs. Oxo Groups: The 6-amino group in the target compound enhances hydrogen-bonding capacity, improving binding to biological targets compared to oxo derivatives .
- Ester Chain Length : Methyl esters (target) exhibit faster hydrolysis rates than ethyl esters (±)-2–(±)-4, influencing prodrug design .
Stereochemical Considerations
Pharmacopeial Compliance
- Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () undergo crystallinity and impurity testing, suggesting similar quality controls apply to the target compound .
Biological Activity
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS No. 1909326-75-5) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 220.70 g/mol |
| CAS Number | 1909326-75-5 |
| MDL Number | MFCD29762997 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- ELOVL6 Inhibition : Research has identified derivatives of 2-azabicyclo[2.2.2]octane as potent inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme involved in lipid metabolism. This inhibition may have implications for metabolic disorders and obesity management .
- Bioisosteric Properties : The compound's bicyclic structure can act as a bioisostere for traditional aromatic systems, potentially improving the solubility and metabolic stability of drugs . This property is critical in drug design, allowing for the development of more effective therapeutic agents.
- Antibacterial Activity : Compounds within this class have shown antibacterial properties, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial membrane integrity or inhibiting essential bacterial enzymes.
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of methyl 6-amino-2-azabicyclo[2.2.2]octane derivatives:
- Study on ELOVL6 Inhibitors : A study synthesized various derivatives and evaluated their efficacy as ELOVL6 inhibitors, demonstrating that modifications to the bicyclic structure significantly affected potency and selectivity .
- Bioisosteric Replacement in Drug Design : Research indicated that replacing phenyl groups with the bicyclic structure could enhance drug properties such as solubility and stability, as seen in drugs like Imatinib and Vorinostat . This finding supports the use of methyl 6-amino-2-azabicyclo[2.2.2]octane derivatives in ongoing drug discovery efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
